4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester
Overview
Description
4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group, an ethylthio group, and an ethyl ester group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
Similar compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Compounds with similar structures have been found to prevent the proliferation of certain cancerous cell lines .
Biochemical Pathways
Compounds with similar structures have been associated with anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Result of Action
Similar compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride . The intermediates obtained undergo multistep reactions to produce the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylthio group.
Reduction: Reduction reactions can occur at the carbonyl group of the ester, converting it to an alcohol.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Amino-2-phenylpyrimidine: Similar structure but with a phenyl group instead of an ethylthio group.
4-Amino-2-thioxo-5-pyrimidinecarboxylic acid ethyl ester: Contains a thioxo group instead of an ethylthio group.
Uniqueness: 4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying its effects in various biological systems .
Properties
IUPAC Name |
ethyl 4-amino-2-ethylsulfanylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-3-14-8(13)6-5-11-9(15-4-2)12-7(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFLPYCOQXPONS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228424 | |
Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778-97-2 | |
Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 778-97-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Pyrimidinecarboxylic acid, 4-amino-2-(ethylthio)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 778-97-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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